Enhanced Lipophilicity vs. 4-Methoxy and Unsubstituted Phenyl Analogs Drives Differential Membrane Partitioning
The target compound exhibits a computed XLogP3 of 3.9, which is 0.6 log units higher than the 4-methoxyphenyl analog (5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole, CID 3263822, XLogP3 = 3.3) and substantially higher than the unsubstituted parent (5-phenyl-5H-thieno[2,3-c]pyrrole). [1] [2] This difference in logP places the target compound in a more lipophilic partition space, which is expected to enhance passive membrane permeability but may reduce aqueous solubility relative to these comparators. [3]
Methoxy analog: 3.3 (Δ +0.6)
Parent phenyl: ~2.8 (Δ ≈ +1.1)
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole (CID 3263822): XLogP3 = 3.3; 5-phenyl-5H-thieno[2,3-c]pyrrole: XLogP3 ≈ 2.8 (estimated by structural subtraction) |
| Quantified Difference | ΔXLogP3 = +0.6 (vs. 4-methoxy analog); ΔXLogP3 ≈ +1.1 (vs. parent phenyl analog) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021/2025 releases); in silico prediction, not experimentally measured |
Why This Matters
A 0.6–1.1 log unit increase in lipophilicity can shift a compound from 'poorly permeable' to 'moderately permeable' territory, making the target compound preferentially suitable for cell-based screening campaigns where intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 4323127, Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide. Computed XLogP3 = 3.9. Retrieved May 2026. View Source
- [2] PubChem Compound Summary for CID 3263822, 5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole. Computed XLogP3 = 3.3. Retrieved May 2026. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. (Contextual reference for logP-membrane permeability relationship). View Source
